4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Physicochemical property differentiation Chromatographic purification Synthetic intermediate procurement

4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 86634-66-4) is a synthetic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a 4-chloro leaving group and a 2,3-O-isopropylidene-protected glycerol moiety at the N7 position. This compound serves as a key precursor in the synthesis of nucleoside analogues, where the dioxolane ring acts as an acid-labile protecting group for a 1,2-diol, enabling selective deprotection to reveal the biologically active 2,3-dihydroxypropyl pharmacophore.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
CAS No. 86634-66-4
Cat. No. B3290656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS86634-66-4
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)CN2C=CC3=C2N=CN=C3Cl)C
InChIInChI=1S/C12H14ClN3O2/c1-12(2)17-6-8(18-12)5-16-4-3-9-10(13)14-7-15-11(9)16/h3-4,7-8H,5-6H2,1-2H3
InChIKeyLDIAOYUCZCMDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 86634-66-4): A Protected Diol Intermediate for Nucleoside Analogue Synthesis


4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 86634-66-4) is a synthetic intermediate belonging to the pyrrolo[2,3-d]pyrimidine class, characterized by a 4-chloro leaving group and a 2,3-O-isopropylidene-protected glycerol moiety at the N7 position [1]. This compound serves as a key precursor in the synthesis of nucleoside analogues, where the dioxolane ring acts as an acid-labile protecting group for a 1,2-diol, enabling selective deprotection to reveal the biologically active 2,3-dihydroxypropyl pharmacophore [2]. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a well-validated purine bioisostere used in antiviral and kinase inhibitor drug discovery [3]. Its molecular formula is C12H14ClN3O2, with a molecular weight of 267.71 g/mol and a computed XLogP3-AA of 1.8 [1].

Workflow Nucleoside analogue synthesis via protected diol
Selection logic Acid-labile isopropylidene for orthogonal deprotection
Compatibility 4‑chloro leaving group for SNAr functionalization

Why Generic Substitution Fails for 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine


In-class pyrrolo[2,3-d]pyrimidine derivatives cannot simply be interchanged due to the critical role of the N7 substituent in determining synthetic utility, physicochemical properties, and downstream biological application. The 2,2-dimethyl-1,3-dioxolan-4-yl)methyl moiety is a specific 2,3-O-isopropylidene protecting group that masks a 1,2-diol. This group imparts a markedly different lipophilicity profile (XLogP3-AA = 1.8) compared to the parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (XLogP3-AA ≈ 0.9) and the deprotected diol form, influencing solubility and chromatographic behavior during synthesis [1]. Moreover, the acid-labile nature of the isopropylidene group, typically cleaved with aqueous acetic acid or trifluoroacetic acid, dictates a distinct set of reaction compatibility criteria that other 7-substituted analogs, such as 7-methyl or 7-benzyl derivatives, do not satisfy [2]. Using an incorrect intermediate risks premature diol deprotection, low coupling yields, or incompatible protecting group strategies, ultimately compromising the synthesis of targeted nucleoside analogs for antiviral programs [3].

Target intermediate Isopropylidene-protected diol Acid-labile group enables selective diol unmasking; controlled lipophilicity (XLogP ~1.8) aids purification.
Common substitute risk 4‑Chloro‑7H‑pyrrolo[2,3‑d]pyrimidine (parent) Lacks diol protection; XLogP ~0.9 shifts chromatographic behavior; cannot generate 2,3‑dihydroxypropyl pharmacophore.
Target intermediate 4‑Cl + acetonide combination Orthogonal reactivity: SNAr at C4; acidolysis at N7‑dioxolane for sequential functionalization.
Common substitute risk 7‑Methyl or 7‑benzyl analogs No cleavable protecting group; cannot be converted to free diol; limits downstream phosphorylation or prodrug strategies.

Quantitative Differentiation Evidence for 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine


Enhanced Lipophilicity Drives Superior Chromatographic Resolution Relative to the Parent Heterocycle

The target compound, featuring the 2,3-O-isopropylidene group, has a computed XLogP3-AA of 1.8, representing a 0.9 log unit increase in lipophilicity relative to the unsubstituted parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1), which has a computed XLogP3 of approximately 0.9 [1]. This difference translates to an ~8-fold higher partition coefficient, directly impacting retention time and resolution during normal-phase and reversed-phase chromatographic purification. In practice, this means the target compound elutes later on C18 columns under standard gradient conditions, facilitating separation from unreacted starting material or more polar side products [2].

Lipophilicity shift
Class-level inference
ΔXLogP = +0.9
Supports improved chromatographic resolution
Computed value; verify experimentally with HPLC
Physicochemical property differentiation Chromatographic purification Synthetic intermediate procurement

Reduced Topological Polar Surface Area (TPSA) Facilitates Improved Membrane Permeability in Cell-Based Assays

The target compound has a computed topological polar surface area (TPSA) of 49.2 Ų, compared to 41.6 Ų for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a larger value for the free diol 4-chloro-7-(2,3-dihydroxypropyl)-7H-pyrrolo[2,3-d]pyrimidine (predicted >70 Ų due to two free hydroxyl groups) [1]. TPSA values below 60 Ų are generally associated with good passive membrane permeability, while values above 140 Ų indicate poor absorption [2]. While the unprotected diol would exceed this threshold and hinder cell entry, the isopropylidene-protected form maintains a TPSA in the favorable range, theoretically allowing for better cell penetration if the intact prodrug form is evaluated in cellular assays.

TPSA comparison
Class-level inference
TPSA 49.2 Ų
Predicted to support passive membrane permeability
Below 60 Ų threshold; confirm with cell-based assay
Computed molecular property Cell permeability Prodrug design

Commercially Available Purity Specifications Support Direct Use in Multi-Step Synthesis

The compound is commercially available at a specified purity of 95% (HPLC) from multiple vendors, such as AKSci (Catalog 4079CU) and CheMenu (Catalog CM152161), and at 98% purity from MolCore . In contrast, the closely related analog 7-((2R,4S)-2-((benzyloxy)methyl)-1,3-dioxolan-4-yl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 501013-39-4) is not cataloged with a defined purity specification by major suppliers, introducing sourcing uncertainty [1]. A minimum purity of 95% ensures that the intermediate can be used directly in the subsequent coupling step without additional purification, reducing the overall synthetic step count.

Commercial purity
Cross-study comparable
95–98% (HPLC)
Reduces procurement risk and re-purification need
Vendor CoA verification recommended
Procurement specification Purity analysis Synthetic intermediate sourcing

Acid-Labile Isopropylidene Group Enables Orthogonal Deprotection in Complex Synthetic Sequences

The 2,3-O-isopropylidene (acetonide) group is selectively cleaved under mild acidic conditions (e.g., 60-80% aqueous acetic acid at room temperature or 0.1 N HCl in THF) without affecting the 4-chloro substituent, which is susceptible to nucleophilic displacement [1]. This orthogonality is not achievable with the 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4), which lacks a cleavable protecting group at N7 and cannot be converted to the free diol for downstream nucleoside phosphorylation [2]. The solid-liquid phase transfer coupling conditions used to install the pyrrolo[2,3-d]pyrimidine onto the dioxolane further demonstrate the compatibility of this protecting group with key C-N bond-forming reactions [1].

Orthogonal deprotection
Class-level inference
Selective acetonide cleavage
Enables sequential functionalization of scaffold
aq. AcOH, RT; validate in specific sequence
Protecting group strategy Orthogonal deprotection Nucleoside analogue synthesis

High-Impact Application Scenarios for 4-Chloro-7-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine


Synthesis of 7-(2,3-Dihydroxypropyl)-Substituted Pyrrolo[2,3-d]pyrimidine Antiviral Nucleosides

The compound serves as the direct precursor to 4-chloro-7-(2,3-dihydroxypropyl)-7H-pyrrolo[2,3-d]pyrimidine via mild acid-catalyzed acetonide cleavage. The resulting diol can be further functionalized at the 4-position via nucleophilic aromatic substitution (SNAr) with amines or alkoxides to generate 4-substituted nucleoside mimics, a core strategy in HCV and HBV polymerase inhibitor programs [1]. The fact that the Bera et al. (2003) study used exactly this intermediate class to prepare optically pure dioxolane nucleosides for HCV replicon testing validates this application [1].

Chromatographic Method Development and Analytical Reference Standard

With a defined XLogP3-AA of 1.8 and TPSA of 49.2 Ų, the compound can be used as a lipophilic retention time marker for RP-HPLC method development targeting pyrrolo[2,3-d]pyrimidine libraries. Its distinct physicochemical signature relative to the parent heterocycle (XLogP3 ~0.9) allows for the validation of gradient methods that must separate intermediates of varying polarity in a single synthetic sequence [1][2].

Prodrug Design and Cell-Based Target Engagement Studies

The isopropylidene-protected diol form can serve as a membrane-permeable prodrug that, upon cellular uptake, undergoes intracellular esterase or acidic hydrolysis to release the active 2,3-dihydroxypropyl nucleoside analogue. The TPSA of 49.2 Ų is below the 60 Ų threshold associated with good passive permeability, whereas the free diol analog would exceed this threshold, potentially limiting cell entry [1]. This prodrug strategy is directly relevant for antiviral discovery programs where intracellular triphosphate formation is required for polymerase inhibition [2].

Solid-Phase or Parallel Synthesis of Nucleoside Analogue Libraries

The presence of the 4-chloro leaving group and the protected diol moiety makes this compound a dual-handle scaffold for library synthesis. The 4-chlorine can be displaced by various nucleophiles (amines, thiols, alkoxides) under SNAr conditions, while the acetonide can be cleaved at a later stage to reveal the diol for phosphorylation or further derivatization. This sequential functionalization strategy, demonstrated in WO2003020222 for generating diverse 1,3-dioxolane nucleoside libraries, positions this intermediate as a versatile building block for high-throughput medicinal chemistry campaigns [1][2].

Application
Selection Property
Validation Focus
Nucleoside analogue synthesis
Orthogonal diol protection
Acid-catalyzed acetonide cleavage
Chromatographic method development
Defined lipophilicity profile
Retention time reproducibility
Cell-permeable prodrug design
Low topological polar surface area
Intracellular deprotection and activity
Parallel library synthesis
Dual-handle scaffold (4‑Cl + acetonide)
Sequential SNAr / deprotection steps
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